molecular formula C19H23NO B13000775 2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol

2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol

Cat. No.: B13000775
M. Wt: 281.4 g/mol
InChI Key: PTTSPJZPPYUYMU-UHFFFAOYSA-N
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Description

2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a diphenylmethyl group attached to the azetidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing heterocycle with diverse biological activities.

    Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar chemical properties.

    Piperidine: A six-membered nitrogen-containing heterocycle commonly used in medicinal chemistry.

    Morpholine: A six-membered nitrogen and oxygen-containing heterocycle with various applications.

Uniqueness

2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-(1-benzhydrylazetidin-3-yl)propan-2-ol

InChI

InChI=1S/C19H23NO/c1-19(2,21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18,21H,13-14H2,1-2H3

InChI Key

PTTSPJZPPYUYMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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